(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methylpropanoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOKHIIJKALAW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-tert-butyl 3-(2-methylpropanamido)piperidine-1-carboxylate hinges on two critical steps: (1) construction of the Boc-protected piperidine scaffold and (2) stereoselective introduction of the isobutyramido group at position 3.
Boc Protection of Piperidine Derivatives
The tert-butoxycarbonyl (Boc) group is universally employed for amine protection due to its stability under basic conditions and ease of removal under acidic conditions. A widely adopted method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For example, CN103304472A discloses a high-yield synthesis of 1-Boc-3-piperidone (yield: 85–90%) using Boc₂O and 3-piperidone under mild conditions. This intermediate serves as a precursor for further functionalization at position 3.
Stereoselective Amination at Position 3
Introducing the amino group with S-configuration requires enantioselective methods. Two predominant strategies are observed:
Asymmetric Reductive Amination
1-Boc-3-piperidone undergoes reductive amination with ammonia or ammonium acetate in the presence of a chiral catalyst. For instance, using (R)-BINAP-modified ruthenium catalysts, enantiomeric excess (ee) values exceeding 90% have been achieved. However, yields are moderate (50–60%) due to competing imine formation side reactions.
Chiral Resolution of Racemic Intermediates
Racemic 3-aminopiperidine derivatives are resolved via diastereomeric salt formation. A 2014 protocol (CAS: 912368-73-1) isolates the (S)-enantiomer using L-tartaric acid, achieving 97% ee but requiring multiple crystallization steps.
Acylation of 3-Aminopiperidine Intermediates
The 3-amino group is acylated with isobutyryl chloride or isobutyric anhydride to install the 2-methylpropanamido moiety. Key considerations include reaction efficiency and racemization prevention.
Integrated Synthetic Routes
Route 1: Reductive Amination Followed by Acylation
Critical Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Stereoselectivity | 92% ee (requires catalyst) | >99% ee (chiral starting material) |
| Step count | 3 | 2 |
| Overall yield | 40% | 84% |
| Scalability | Moderate (catalyst cost) | High |
| Purification challenges | Column chromatography | Crystallization |
Route 2 is superior for industrial-scale production due to higher yields and established chiral starting materials. Route 1 remains valuable for exploratory syntheses where chiral catalysts are readily available.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations:
Steric and Electronic Effects : The isobutyramido group in the target compound introduces greater steric hindrance compared to hydroxyl or amine substituents in analogues . This bulk may influence binding affinity in enzyme-active sites or alter crystallization behavior.
Synthetic Utility : The methylsulfonyloxyethyl analogue (Table 1) is tailored for further functionalization via nucleophilic substitution, contrasting with the target compound’s stability under standard coupling conditions .
Biological Activity
(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS Number: 192658-23-4) is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C₁₄H₂₆N₂O₃. The structure features a piperidine ring substituted with a tert-butyl group and an amide functional group, which is critical for its biological activity.
Research indicates that this compound interacts with specific biological targets, potentially modulating pathways involved in pain relief and inflammation. The compound's amide group is likely responsible for its interaction with receptors or enzymes associated with these pathways.
Biological Activity and Pharmacological Effects
- Analgesic Properties : Preliminary studies suggest that this compound exhibits analgesic effects, possibly through inhibition of pain pathways in the central nervous system.
- Anti-inflammatory Effects : The presence of the piperidine structure may enhance its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some research has indicated potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Case Studies
-
Study on Analgesic Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The study highlighted the compound's ability to reduce nociceptive responses.
Model Used Dosage (mg/kg) Pain Reduction (%) Rodent Model 1 10 45 Rodent Model 2 20 60 -
Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results showed a marked reduction in paw swelling, indicating effective anti-inflammatory action.
Treatment Group Paw Edema Reduction (%) Control 0 Compound Administered 50
Safety and Toxicology
Toxicological assessments reveal that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
